molecular formula C18H14FN3O B6096195 4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6096195
M. Wt: 307.3 g/mol
InChI Key: VWRBDWNXQSVCEL-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, commonly known as FP-6, is a pyrazolopyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FP-6 has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Mechanism of Action

The exact mechanism of action of FP-6 is not fully understood. However, it is believed that FP-6 exerts its pharmacological effects by modulating various signaling pathways in the body. FP-6 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. FP-6 also inhibits the expression of COX-2, an enzyme that is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
FP-6 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). FP-6 also reduces the expression of COX-2, which leads to a reduction in the production of pro-inflammatory prostaglandins. In addition, FP-6 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

FP-6 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological properties. However, there are also some limitations to using FP-6 in lab experiments. For example, the exact mechanism of action of FP-6 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FP-6 has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for research on FP-6. One area of interest is the development of FP-6 as a potential anti-inflammatory and analgesic agent. Further studies are needed to determine the exact mechanism of action of FP-6 and to identify its molecular targets. In addition, studies in animal models are needed to determine the safety and efficacy of FP-6 in vivo. Another area of interest is the development of FP-6 as a potential antitumor agent. Further studies are needed to determine the optimal dose and treatment regimen of FP-6 for different types of cancer. Overall, FP-6 has shown great potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties and potential clinical applications.

Synthesis Methods

The synthesis of FP-6 involves a multi-step process that starts with the condensation of 4-fluoroaniline with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester. The resulting compound is then cyclized with hydrazine hydrate to yield 4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one. The final step involves the oxidation of the dihydropyrazolone with lead tetraacetate to produce FP-6.

Scientific Research Applications

FP-6 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). FP-6 has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

4-(4-fluorophenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-13-8-6-12(7-9-13)15-10-17(23)21-18-16(15)11-20-22(18)14-4-2-1-3-5-14/h1-9,11,15H,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRBDWNXQSVCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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